molecular formula C7H8O3 B2669337 (1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 2408936-31-0

(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2669337
CAS No.: 2408936-31-0
M. Wt: 140.138
InChI Key: ALVOTDUNMODCRQ-FFWSUHOLSA-N
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Description

“(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione” is a chemical compound with the molecular formula C7H8O3 . It has a molecular weight of 140.14 . The compound is stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8O3/c1-2-7-3-4(7)5(8)10-6(7)9/h4H,2-3H2,1H3/t4-,7-/m0/s1 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Synthetic Methodology Development

Researchers have developed new synthetic methods for bicyclic diones, indicating the significance of these compounds in organic synthesis. For instance, a new synthetic approach for 1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione showcases the continuous interest in developing efficient routes to these bicyclic structures, which are crucial intermediates in synthesizing more complex molecules (Mechehoud et al., 2018).

Pharmaceutical Applications

Azabicyclohexane derivatives have been explored for their pharmacological properties, such as inhibition of specific enzymes or receptors. For example, novel azabicyclo[3.1.0]hexane and heptane diones have shown inhibitory activity against human placental aromatase, an enzyme pivotal in steroid biosynthesis, highlighting their potential as therapeutic agents in treating hormone-dependent diseases (Staněk et al., 1991).

Material Science and Electrochemistry

Bicyclic diones also find applications in material science and electrochemistry. An electrolyte additive based on a bicyclic dione structure demonstrated improved performance in Li-ion batteries, showcasing the utility of these compounds in enhancing the stability and efficiency of energy storage technologies (Zhang et al., 2014).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name

(1S,5R)-1-ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-7-3-4(7)5(8)10-6(7)9/h4H,2-3H2,1H3/t4-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVOTDUNMODCRQ-FFWSUHOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H]1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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